N-(4-bromophenyl)-2-({5-[(3-chloro-4-methoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide
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Overview
Description
N-(4-bromophenyl)-2-({5-[(3-chloro-4-methoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a bromophenyl group, a chloromethoxyphenylsulfonyl group, and a dihydropyrimidinylsulfanyl group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-bromophenyl)-2-({5-[(3-chloro-4-methoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the dihydropyrimidinone core: This can be achieved through a Biginelli reaction, where an aldehyde, a β-keto ester, and urea are reacted under acidic conditions.
Introduction of the sulfonyl group: The dihydropyrimidinone intermediate is then reacted with a sulfonyl chloride derivative of 3-chloro-4-methoxyphenyl to introduce the sulfonyl group.
Attachment of the bromophenyl group: The final step involves the reaction of the intermediate with 4-bromoaniline to form the desired compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or the carbonyl group in the dihydropyrimidinone ring.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Conditions for electrophilic aromatic substitution often involve the use of Lewis acids like aluminum chloride (AlCl3).
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced forms of the nitro or carbonyl groups.
Substitution: Halogenated or nitrated derivatives of the aromatic rings.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-2-({5-[(3-chloro-4-methoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide is not fully understood. its biological activity is thought to be mediated through interactions with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. Pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
N-(4-bromophenyl)-2-({5-[(3-chloro-4-methoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide can be compared with other compounds that have similar functional groups or structural motifs. Some similar compounds include:
N-(4-bromophenyl)-2-({5-[(3-chlorophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide: Lacks the methoxy group.
N-(4-bromophenyl)-2-({5-[(4-methoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide: Lacks the chloro group.
N-(4-bromophenyl)-2-({5-[(3-chloro-4-methoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}thio)acetamide: Contains a thioether instead of a sulfanyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity.
Properties
Molecular Formula |
C19H15BrClN3O5S2 |
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Molecular Weight |
544.8 g/mol |
IUPAC Name |
N-(4-bromophenyl)-2-[[5-(3-chloro-4-methoxyphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C19H15BrClN3O5S2/c1-29-15-7-6-13(8-14(15)21)31(27,28)16-9-22-19(24-18(16)26)30-10-17(25)23-12-4-2-11(20)3-5-12/h2-9H,10H2,1H3,(H,23,25)(H,22,24,26) |
InChI Key |
WRLRJPGWLXEDPO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=CC=C(C=C3)Br)Cl |
Origin of Product |
United States |
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